molecular formula C21H16ClFN4O2S B2463346 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 941986-74-9

2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2463346
CAS No.: 941986-74-9
M. Wt: 442.89
InChI Key: JOTQYDQORRKFKH-UHFFFAOYSA-N
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Description

2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C21H16ClFN4O2S and its molecular weight is 442.89. The purity is usually 95%.
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Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

The compound and its analogs, such as N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide, have been studied for their potential in photovoltaic applications. They show promising light harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells. Additionally, their interactions with the Cyclooxygenase 1 (COX1) protein have been explored through molecular docking studies, indicating potential biological activity (Mary et al., 2020).

Antitumor Activity

Derivatives of this compound have been synthesized and evaluated for their antitumor activity. Studies show that certain analogs exhibit considerable anticancer activity against various cancer cell lines. This suggests the potential use of these compounds in cancer treatment (Yurttaş et al., 2015).

Lipase and α-Glucosidase Inhibition

Research into derivatives of this compound has also demonstrated significant anti-lipase and anti-α-glucosidase activities. These findings point towards potential applications in treating conditions like obesity and diabetes (Bekircan et al., 2015).

Anticonvulsant Activity

Some analogs of the compound have been synthesized and tested for anticonvulsant activity. The research suggests potential applications in treating seizure disorders (Kelley et al., 1995).

Anti-Inflammatory Activity

Investigations into derivatives of this compound have shown significant anti-inflammatory activity. This implies possible applications in the development of anti-inflammatory drugs (Sunder et al., 2013).

Antibacterial Activity

Studies on related compounds have shown moderate to good antibacterial activity against various bacterial strains, indicating potential for development into antibacterial agents (Desai et al., 2008).

Anticancer Agents

A series of thiazole and thiadiazole derivatives of this compound showed significant anticancer activity against various cancer cell lines, suggesting their potential as anticancer agents (Ekrek et al., 2022).

Antimicrobial and Anticancer Potentials

Several derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Molecular docking studies support their potential as antimicrobial and anticancer agents (Mehta et al., 2019).

Properties

IUPAC Name

2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O2S/c1-12-25-19-20(30-12)18(14-4-6-15(22)7-5-14)26-27(21(19)29)11-17(28)24-10-13-2-8-16(23)9-3-13/h2-9H,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTQYDQORRKFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.